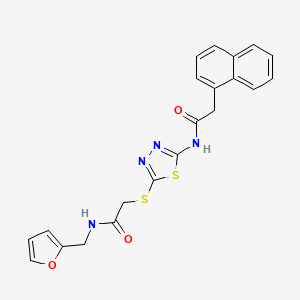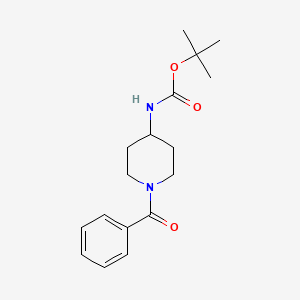
tert-Butyl 1-benzoylpiperidin-4-ylcarbamate
Vue d'ensemble
Description
Tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
The synthesis and biomedical evaluation of metallopharmaceutical agents, including palladium, gold, and silver N-heterocyclic carbene complexes, have been explored. These complexes, related in structure to tert-Butyl 1-benzoylpiperidin-4-ylcarbamate derivatives, have shown potent anticancer and antimicrobial activities. Specifically, certain palladium complexes demonstrated strong antiproliferative activity against various human tumor cells, outperforming cisplatin in some cases. These findings suggest potential applications in developing new cancer therapies and antimicrobial treatments (Ray et al., 2007).
Synthetic Organic Chemistry
The utility of tert-Butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry has been explored. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring and the carbonyl unit. Such versatility underscores the potential of this compound derivatives in synthesizing complex organic molecules (Jasch et al., 2012).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to tert-Butyl carbamate derivatives, serve as intermediates for the asymmetric synthesis of amines. These compounds have facilitated the production of a wide range of highly enantioenriched amines, showcasing their importance in developing chiral compounds for pharmaceutical applications and materials science (Ellman et al., 2002).
Metabolic Engineering for Chemical Production
Research on metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide highlights the innovative use of genetic and synthetic biology. By integrating a CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, scientists have demonstrated the potential of using carbon dioxide as a feedstock to produce valuable chemicals, aligning with sustainability goals and the need for renewable energy sources (Lan & Liao, 2011).
Mécanisme D'action
Safety and Hazards
The safety data sheet for “tert-Butyl 1-benzoylpiperidin-4-ylcarbamate” indicates that it may cause skin and eye irritation. In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the compound comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water. If swallowed, rinse mouth and seek medical attention .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)

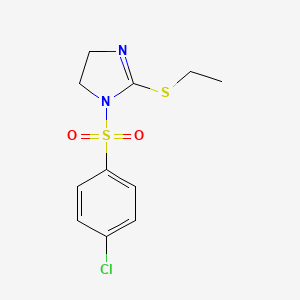
![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)
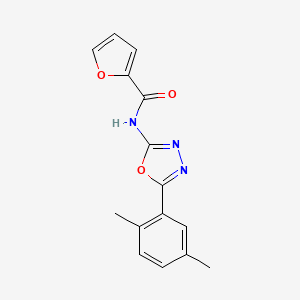
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)
![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)
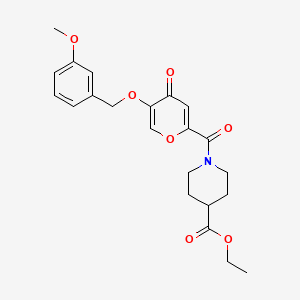
![3-(2-methoxyphenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550781.png)
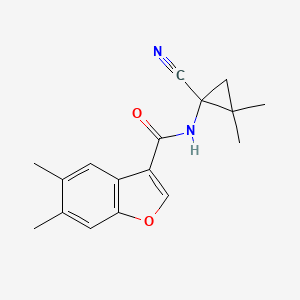
![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)
![N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2550785.png)
